Cas no 1201-23-6 (β-Methyl-1H-Indole-3-ethanamine Monohydrochloride)

β-Methyl-1H-Indole-3-ethanamine Monohydrochloride structure
1201-23-6 structure
Product Name:β-Methyl-1H-Indole-3-ethanamine Monohydrochloride
CAS No:1201-23-6
MF:C11H15ClN2
MW:210.703201532364
MDL:MFCD20923673
CID:5053097
Update Time:2025-04-23

β-Methyl-1H-Indole-3-ethanamine Monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-INDOL-3-YL)PROPAN-1-AMINE HCL
    • 2-(1H-indol-3-yl)propan-1-amine hydrochloride
    • β-Methyl-1H-Indole-3-ethanamine Monohydrochloride
    • MDL: MFCD20923673
    • Inchi: 1S/C11H14N2.ClH/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11;/h2-5,7-8,13H,6,12H2,1H3;1H
    • InChI Key: REFZTIWVELBEFV-UHFFFAOYSA-N
    • SMILES: Cl.N1C=C(C2C=CC=CC1=2)C(C)CN

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Topological Polar Surface Area: 41.8

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β-Methyl-1H-Indole-3-ethanamine Monohydrochloride Related Literature

Additional information on β-Methyl-1H-Indole-3-ethanamine Monohydrochloride

Introduction to 2-(1H-Indol-3-yl)propan-1-amine HCl (CAS No: 1201-23-6)

2-(1H-Indol-3-yl)propan-1-amine HCl, identified by its Chemical Abstracts Service (CAS) number 1201-23-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the indole derivatives family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural motif of indole, characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, has been extensively studied for its role in medicinal chemistry due to its inherent pharmacological properties.

The molecular structure of 2-(1H-indol-3-yl)propan-1-amine HCl incorporates a propylamine side chain attached to the 3-position of the indole ring. This specific arrangement confers unique chemical and biological characteristics, making it a valuable scaffold for drug discovery and development. The amine group at the terminal position of the propyl chain enhances the compound's solubility in polar solvents and facilitates further functionalization, which is crucial for designing novel therapeutic agents.

In recent years, there has been growing interest in indole derivatives as pharmacophores due to their ability to interact with various biological targets. For instance, indole-based compounds have shown promise in the treatment of neurological disorders, inflammation, and cancer. The amine moiety in 2-(1H-indol-3-yl)propan-1-amine HCl can serve as a key interaction point with biological macromolecules, such as enzymes and receptors, thereby modulating their activity. This has prompted extensive research into synthesizing derivatives of this compound to explore new therapeutic applications.

One of the most compelling aspects of 2-(1H-indol-3-yl)propan-1-amine HCl is its versatility in chemical modification. The indole core can be further functionalized at various positions, including the 5-position, 7-position, or even through alkylation, acylation, or halogenation reactions. Such modifications can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. For example, studies have demonstrated that substituents at the 5-position of indole can significantly alter the binding affinity to target proteins, making this region a hotspot for structure-based drug design.

The synthesis of 2-(1H-indol-3-yl)propan-1-amine HCl typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the condensation of tryptophan or indole derivatives with propyl halides or nitriles followed by reduction to yield the desired amine. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the indole-propane backbone efficiently. These synthetic strategies highlight the compound's accessibility and suitability for large-scale production, which is essential for preclinical and clinical studies.

Recent advancements in computational chemistry have further accelerated the discovery process for indole-based drugs like 2-(1H-indol-3-yl)propan-1-amine HCl. Molecular docking simulations and virtual screening techniques allow researchers to predict binding interactions between this compound and potential drug targets with high accuracy. Such computational approaches not only save time but also provide insights into structural optimization by identifying key residues involved in binding. This integration of computational methods with experimental validation has been instrumental in accelerating drug development pipelines.

In the realm of medicinal chemistry, 2-(1H-indol-3-yl)propan-1-amine HCl has been explored as a precursor for more complex bioactive molecules. For instance, its indole core can be incorporated into heterocyclic frameworks or coupled with other pharmacophores to create novel scaffolds with enhanced therapeutic effects. Additionally, the compound's ability to undergo derivatization makes it an attractive candidate for library synthesis programs aimed at identifying lead compounds for various diseases.

The pharmacological profile of 2-(1H-indol-3-y l)propan -1 -amine HCl has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, which may contribute to its potential applications in treating cognitive disorders or mood regulation disorders. Furthermore, its anti-inflammatory properties have been observed in cell-based assays, indicating its possible role in modulating immune responses. These preliminary results underscore the need for further investigation into its therapeutic potential.

The development of novel pharmaceutical agents relies heavily on robust analytical techniques for characterization and quality control. For 2-(1H-indol -3 -yl)propan -1 -amine HCl, high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods to confirm purity and structural integrity. These analytical tools ensure that the compound meets stringent standards before it proceeds to biological testing and clinical trials.

The future directions for research on 2-(1H-indol -3 -yl)propan -1 -amine HCl include exploring its mechanism of action in detail and evaluating its efficacy in animal models. By understanding how this compound interacts with biological systems at a molecular level, researchers can optimize its design for better therapeutic outcomes. Additionally, investigating its metabolic stability and potential side effects will be crucial steps toward translating preclinical findings into clinical applications.

In conclusion,2-(1H-indol -3 -yl)propan -1 -amine HCl (CAS No: 1201 -23 -6 ) is a versatile and promising compound with significant potential in pharmaceutical research . Its unique structural features , synthetic accessibility , and demonstrated biological activities make it an attractive candidate for further exploration . As our understanding of molecular interactions continues to evolve , compounds like this will play an increasingly important role in developing next-generation therapeutics .

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